![molecular formula C10H8ClIN2O2 B2498272 乙酸-3-氯-6-碘咪唑并[1,2-a]吡啶-2-基酯 CAS No. 900014-86-0](/img/structure/B2498272.png)

乙酸-3-氯-6-碘咪唑并[1,2-a]吡啶-2-基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

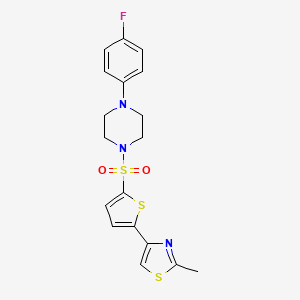

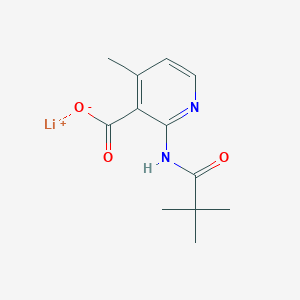

The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate, often involves multi-step reactions starting from 2-aminopyridines. These procedures may include reactions with ethyl 2-chloroacetoacetate followed by specific substitutions to introduce the chloro and iodo groups at the respective positions on the imidazo[1,2-a]pyridine ring. The synthesis routes are tailored to incorporate the desired halogen atoms, which significantly influence the compound's reactivity and subsequent applications in further chemical transformations (Abignente et al., 1982; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate has been elucidated through density functional theory (DFT) and confirmed by X-ray crystallography. These studies reveal the spatial arrangement of the atoms within the molecule, highlighting the planarity of the imidazo[1,2-a]pyridine ring and the positioning of the chloro and iodo substituents. The molecular electrostatic potential and frontier molecular orbitals have been investigated, providing insights into the compound's reactivity and interaction with other molecules (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, leveraging the reactive sites provided by the chloro and iodo groups. These halogens play a crucial role in nucleophilic substitution reactions, cross-coupling reactions, and further functionalization of the molecule. The compound's chemical properties are characterized by its reactivity towards different reagents, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activity (Rao et al., 2017; Mohamed, 2021).

科学研究应用

合成新型杂环化合物

研究表明,咪唑并[1,2-a]吡啶的衍生物在合成各种新型杂环化合物中起着关键作用。Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate及其衍生物的独特结构使其能够创造复杂的分子结构,作为合成化学中的关键中间体。例如,从这些衍生物合成的化合物已被探索其在创建新的融合多杂环系统中的潜力,突显了它们在合成具有潜在应用的新型杂环化合物中的重要性,包括在制药和材料科学领域(Bakhite, Al‐Sehemi, & Yamada, 2005)。

光谱学中分子行为的研究

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate衍生物已经被用于光谱学研究以了解其分子行为。特别是,在氯仿中的1H-NMR光谱中某些螺环化合物的质子信号已经显示随着样品浓度的变化而改变,揭示了分子中环戊酮基团的构象变化。这表明该化合物在详细的NMR光谱研究中的实用性,有助于理解分子动力学和结构阐明(Abe, Kakehi, Suga, Okumura, & Itoh, 2010)。

融合三嗪的构建基块

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate已被用作构建融合三嗪的合成子。这些化合物具有平面的、角状的三杂环结构,并已被研究其潜在的生物活性,展示了该化合物在开发具有生物活性分子中的作用(Zamora, Rizo, Campos, Jiménez, & Reyes, 2004)。

属性

IUPAC Name |

ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNMISOGQCBLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)